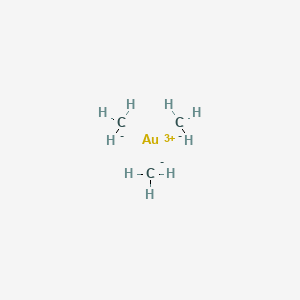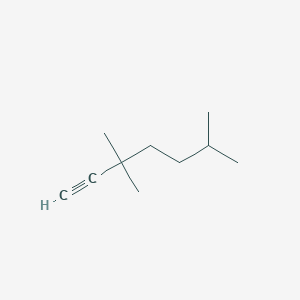
Gold(3+) trimethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(3+) trimethanide is a compound that features gold in the +3 oxidation state, coordinated with three methanide ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gold(3+) trimethanide typically involves the reaction of gold(III) chloride with methanide ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The general reaction can be represented as: [ \text{AuCl}_3 + 3 \text{CH}_3^- \rightarrow \text{Au(CH}_3\text{)}_3 + 3 \text{Cl}^- ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Gold(3+) trimethanide undergoes various types of chemical reactions, including:
Oxidation: Gold(3+) compounds can be oxidized to higher oxidation states under specific conditions.
Reduction: These compounds can be reduced to gold(I) or elemental gold using reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines or halides in the presence of suitable solvents.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold(I) compounds or elemental gold.
Substitution: Gold(3+) complexes with different ligands
Aplicaciones Científicas De Investigación
Gold(3+) trimethanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of gold nanoparticles, which have applications in electronics, catalysis, and medicine .
Mecanismo De Acción
The mechanism of action of gold(3+) trimethanide involves its interaction with biological molecules, such as proteins and DNA. The compound can form stable complexes with these molecules, leading to inhibition of their function. This property is particularly useful in the development of anticancer drugs, where this compound can induce apoptosis in cancer cells by disrupting cellular processes .
Comparación Con Compuestos Similares
Gold(3+) trimethanide can be compared with other gold(III) compounds, such as gold(III) chloride and gold(III) bromide. While these compounds share similar oxidation states and coordination geometries, this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Similar compounds include:
- Gold(III) chloride (AuCl3)
- Gold(III) bromide (AuBr3)
- Gold(III) iodide (AuI3)
Propiedades
Número CAS |
61137-11-9 |
|---|---|
Fórmula molecular |
C3H9Au |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
carbanide;gold(3+) |
InChI |
InChI=1S/3CH3.Au/h3*1H3;/q3*-1;+3 |
Clave InChI |
BEKYRINHNQELIA-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)




![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)


